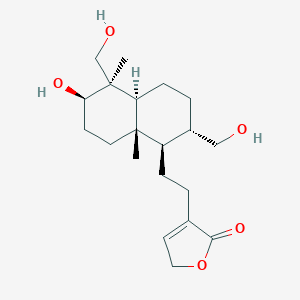

14-Deoxy-17-hydroxyandrographolide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOGEODVJJLYGW-UQZPWQSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@H]([C@H]2CCC3=CCOC3=O)CO)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Characterization of Ent-Labdane Diterpenoids from Andrographis paniculata: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of ent-labdane diterpenoids, the principal bioactive constituents of Andrographis paniculata (Burm. f.) Nees. This plant, a cornerstone of traditional medicine systems in Asia, is gaining significant attention in modern drug discovery for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The ent-labdane diterpenoids, particularly andrographolide, are major contributors to these therapeutic effects.

This document details the extraction, isolation, and structural elucidation of these compounds, presenting quantitative data and experimental protocols. Furthermore, it visualizes key experimental workflows and the signaling pathways modulated by these bioactive molecules, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Prominent Ent-Labdane Diterpenoids in Andrographis paniculata

Andrographis paniculata is a rich source of ent-labdane diterpenoids, with over 55 identified to date.[1] The most abundant and extensively studied of these is andrographolide, followed by other significant compounds such as neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and andrograpanin.[2][3] The chemical diversity of these diterpenoids, often existing as lactones and glucosides, contributes to the plant's broad spectrum of biological activities.[4][5] New ent-labdane diterpenoids continue to be discovered from this plant, highlighting its potential for yielding novel therapeutic agents.[4][5][6]

Quantitative Analysis of Major Diterpenoids

The concentration of key diterpenoids in Andrographis paniculata can vary based on factors such as the geographical origin of the plant, harvest time, and the extraction method employed.[1] High-performance liquid chromatography (HPLC) and rapid resolution liquid chromatography/time-of-flight mass spectrometry (RRLC-TOF/MS) are powerful techniques for the simultaneous quantification of these compounds.[7][8]

| Diterpenoid | Concentration Range (mg/g of extract/plant material) | Analytical Method | Reference |

| Andrographolide | 0.80 - 132 | HPLC-DAD, SFE | [2][9] |

| 14-deoxy-11,12-didehydroandrographolide | 0.70 - 13.30 | HPLC-DAD | [2] |

| Neoandrographolide | 22 - 33.42 | HPLC-DAD, SFE | [9][10] |

| Andrograpanin | - | HPLC-DAD | [2] |

Table 1: Quantitative Data of Major Ent-Labdane Diterpenoids in Andrographis paniculata

Experimental Protocols

Extraction of Ent-Labdane Diterpenoids

The initial step in characterizing these compounds is their extraction from the plant material, typically the aerial parts.[4][6] Various techniques have been optimized to efficiently extract diterpenoids, with the choice of solvent playing a critical role. Methanol has been identified as a highly effective solvent for extracting andrographolide.

Workflow for Extraction and Purification

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ent-Labdane diterpenoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diterpenoids and Flavonoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry [agris.fao.org]

- 9. Extraction of three bioactive diterpenoids from Andrographis paniculata: effect of the extraction techniques on extract composition and quantification of three andrographolides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-depth Examination of the Molecular Machinery Behind a Potent Diterpenoid

Andrographolide (B1667393), a labdane (B1241275) diterpenoid lactone, is the principal bioactive compound isolated from the medicinal plant Andrographis paniculata. Renowned for its potent anti-inflammatory, antiviral, and anti-cancer properties, the demand for andrographolide in drug development is significant.[1][2] However, its production is primarily reliant on extraction from plant sources, where yields can be low and variable.[1][3] A thorough understanding of its biosynthetic pathway is therefore critical for developing metabolic engineering and synthetic biology strategies to enhance its production.[4][5] This technical guide provides a comprehensive overview of the andrographolide biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Andrographolide Biosynthetic Pathway

The construction of andrographolide is a complex process involving the coordinated action of two distinct pathways for precursor synthesis, followed by a series of cyclization and oxidation reactions to build the final intricate structure.[6]

Precursor Synthesis: The MEP and MVA Pathways

Like all terpenoids, andrographolide is assembled from the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[7] Plants possess two independent pathways for synthesizing these precursors: the cytosolic Mevalonic Acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP or DXP) pathway.[4][8] Isotopic labeling studies have confirmed that the MEP pathway is the primary source of precursors for andrographolide biosynthesis.[7][8]

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate and involves seven enzymatic steps to produce IPP and DMAPP.[4] The MVA pathway, on the other hand, starts from acetyl-CoA.[4] While the MEP pathway is dominant, evidence suggests that cross-talk between the two pathways can occur.[6][8]

Diterpene Backbone Formation

In the plastids, Geranylgeranyl Diphosphate Synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor of all diterpenoids, geranylgeranyl diphosphate (GGPP).[9][10]

Cyclization and Tailoring Reactions

The dedicated pathway to andrographolide begins with the cyclization of the linear GGPP molecule. This is followed by a series of precise oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which decorate the diterpene scaffold to create andrographolide and its related compounds.[1]

The key steps are:

-

Scaffold Formation: A Class II diterpene synthase, ent-copalyl diphosphate synthase (ent-CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This is followed by the action of a Class I diterpene synthase, ent-kaurene (B36324) synthase (ent-KS), which was thought to be involved, but recent research has identified specific synthases that produce the labdane-related scaffold.[2]

-

Oxidative Modifications: The core scaffold undergoes a series of hydroxylations and the formation of the characteristic five-membered lactone ring. An integrated analysis of transcriptomes and metabolomes recently identified four specific cytochrome P450 enzymes that constitute the minimal set of genes for these final steps[1][11]:

-

ApCYP71D587 catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol.[1]

-

ApCYP71BE50 mediates the formation of the lactone ring, yielding andrograpanin.[1]

-

ApCYP706U5 accomplishes the C-3 hydroxylation to form 14-deoxyandrographolide.[1][11]

-

ApCYP72F1 completes the biosynthesis by mediating C-14 hydroxylation and rearrangement of the olefin bond to produce andrographolide.[1][11]

-

A related major diterpenoid, neoandrographolide (B1678159), is synthesized when a glycosyltransferase catalyzes the O-linked glucosylation of andrograpanin.[2]

Regulation of Andrographolide Biosynthesis

The production of andrographolide is tightly regulated by various internal and external factors. Plant signaling molecules, known as elicitors, play a crucial role in inducing the expression of biosynthetic genes, leading to increased metabolite accumulation.

Methyl jasmonate (MeJA), a key plant hormone involved in defense responses, has been shown to be a potent elicitor of andrographolide biosynthesis.[9] Treatment of A. paniculata cell cultures with MeJA leads to a significant upregulation of key pathway genes, including HMGS, HMGR from the MVA pathway, and DXS, DXR, ISPH, and GGPS from the MEP and downstream pathway.[9][12] This coordinated transcriptional activation results in a substantial increase in andrographolide content. Other factors such as light and nitrogen sources also influence the pathway, with light generally favoring the MEP pathway.[6][13]

Quantitative Data Summary

The concentration of andrographolide and the expression of its biosynthetic genes are highly variable, depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative findings from the literature.

Table 1: Andrographolide Content in A. paniculata

| Plant Material/Condition | Andrographolide Content (% w/w or other units) | Reference(s) |

| Leaves (general) | 2.0% - 3.0% (dry weight) | [3] |

| Whole plant (pre-flowering) | 0.81% - 1.86% | [14][15] |

| Cell culture (control) | Baseline | [9] |

| Cell culture (+ 5 µM MeJA, 24h) | 5.25-fold increase over control | [9][12] |

| Adventitious roots (light, elicited) | 4.29-fold increase over control | [6] |

| Various Indian ecotypes | 1.83% - 3.19% (w/w) | [16] |

Table 2: Gene Expression Changes in Response to Elicitation

| Gene | Treatment | Fold Change in Expression | Reference(s) |

| ApNAC02 | Abscisic Acid (ABA) | 9.6-fold increase | [4] |

| ApNAC02 | Methyl Jasmonate (MeJA) | 1.9-fold increase | [4] |

| hmgs, hmgr, dxs, dxr, isph, ggps | 5 µM MeJA (24h) | Significant upregulation | [9] |

Key Experimental Protocols

Elucidating the andrographolide biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are protocols for fundamental experiments.

Heterologous Expression and Functional Characterization of Biosynthetic Genes

This protocol is used to confirm the function of a candidate gene (e.g., a CYP450) by expressing it in a host organism that does not natively produce the target compounds.

Objective: To produce a recombinant enzyme and test its catalytic activity on a putative substrate.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from A. paniculata leaves, a primary site of andrographolide synthesis.[17]

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the target gene (e.g., ApCYP72F1) using PCR with gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae WAT11).

-

Grow the culture to mid-log phase and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

-

-

Enzyme Preparation:

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication) and prepare a microsomal fraction by ultracentrifugation, as P450s are often membrane-bound.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM HEPES, pH 7.2), the microsomal fraction containing the enzyme, the putative substrate (e.g., 14-deoxyandrographolide), and a required cofactor (e.g., NADPH).[18]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).[18]

-

-

Product Analysis:

-

Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction product by comparing its mass spectrum and retention time with an authentic standard of andrographolide.[18]

-

Quantification of Andrographolide by HPLC

This protocol provides a standard method for accurately measuring the amount of andrographolide in plant extracts.

Objective: To quantify the andrographolide content in a sample.

Methodology:

-

Sample Preparation:

-

Dry the plant material (e.g., leaves) at a controlled temperature and grind it into a fine powder.

-

Perform a solvent extraction of a known mass of the powder, typically using methanol (B129727), via sonication or reflux.[16]

-

Filter the extract and, if necessary, pass it through a solid-phase extraction (SPE) column to remove interfering compounds.

-

Dilute the final extract to a known volume with the mobile phase.

-

-

HPLC Conditions:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 65:35 v/v).[14][15]

-

Flow Rate: 1.0 - 1.5 mL/min.[14]

-

Detection Wavelength: ~223 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of a pure andrographolide standard.

-

Inject the prepared sample extract into the HPLC system.

-

Identify the andrographolide peak in the sample chromatogram based on its retention time compared to the standard.[15]

-

Calculate the concentration of andrographolide in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Outlook

The biosynthetic pathway of andrographolide, from its primary metabolic precursors to the final intricate diterpenoid lactone, is now largely understood, culminating in the recent landmark identification of the key late-stage P450 enzymes.[1][11] This knowledge provides a definitive roadmap for metabolic engineering. Future research will likely focus on the transcriptional regulation of the pathway, the transport and storage of these compounds within the plant, and the application of synthetic biology to reconstitute the entire pathway in microbial hosts like Saccharomyces cerevisiae or Escherichia coli.[10] Such efforts promise to create sustainable, high-yield production platforms for andrographolide and its valuable derivatives, overcoming the limitations of agricultural sourcing and paving the way for new therapeutic applications.

References

- 1. Completing the Biosynthesis of the Clinically Important Diterpenoid Andrographolide in Andrographis Paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The genome of the medicinal plant Andrographis paniculata provides insight into the biosynthesis of the bioactive diterpenoid neoandrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Andrographolide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Jasmonate-induced biosynthesis of andrographolide in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Nitrogen Sources Reprogram Carbon and Nitrogen Metabolism to Promote Andrographolide Biosynthesis in Andrographis paniculata (Burm.f.) Nees Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative HPLC Analysis of Andrographolide in Andrographis Paniculata at Two Different Stages of Life Cycle of Plant | Semantic Scholar [semanticscholar.org]

- 16. Quantification and Standardization of Andrographolide in Andrographis Paniculata Samples by Validated RP-HPLC and HPTLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on 14-Deoxy-17-hydroxyandrographolide

Introduction

14-Deoxy-17-hydroxyandrographolide is an ent-labdane diterpenoid isolated from the aerial parts of Andrographis paniculata, a medicinal plant commonly known as "King of Bitters".[1][2] This compound belongs to a class of natural products that have garnered significant interest from the scientific community for their diverse biological activities. As a derivative of andrographolide (B1667393), the major bioactive constituent of A. paniculata, this compound is a subject of research for its potential pharmacological applications. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its study, and relevant biological context for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.

| Property | Data | Reference(s) |

| Molecular Formula | C₂₀H₃₂O₅ | [2][3] |

| Molecular Weight | 352.47 g/mol | [2][3][4] |

| CAS Number | 869384-82-7 | [1][2][3] |

| IUPAC Name | 4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | [3] |

| Synonyms | 14-Deoxy-17β-hydroxyandrographolide, HY-N1488 | [1][3] |

| InChIKey | LMOGEODVJJLYGW-UQZPWQSVSA-N | [3] |

| SMILES | C[C@@]12CC--INVALID-LINK--CO)(C)CO">C@HO | [2][3] |

| Solubility | Soluble in DMSO (10 mM), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), and Acetone. | [2][4] |

| Computed Properties | XLogP3: 2.8 | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication of scientific findings and further investigation. While specific protocols for this compound are not extensively published, the following sections describe standard methods used for the isolation and analysis of its close analogue, 14-deoxy-11,12-didehydroandrographolide (B31429), from Andrographis paniculata. These protocols are directly applicable for the study of the target compound.

Isolation and Purification

The following protocol outlines a representative method for extracting and isolating diterpenoids from A. paniculata.

a. Plant Material Extraction:

-

Dry the leaves of A. paniculata and grind them into a fine powder.[5]

-

Perform successive extraction of the powdered material (e.g., 200 g) using a Soxhlet apparatus with methanol (B129727) as the solvent.[5]

-

Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator.[5]

-

Treat the concentrated extract with charcoal to remove pigments and other impurities.[5]

b. Chromatographic Separation:

-

Subject the charcoal-treated methanolic extract to column chromatography on a silica (B1680970) gel column (e.g., Merck, 60:120 mesh).[5]

-

Elute the column with a gradient of hexane (B92381) and ethyl acetate of increasing polarity.[5] For the related compound 14-deoxy-11,12-didehydroandrographolide, it elutes in fractions with a hexane:ethyl acetate ratio of 35:65.[5]

-

Collect the fractions and monitor them using thin-layer chromatography (TLC).

-

Combine the fractions containing the target compound and perform re-crystallization using a suitable solvent mixture (e.g., chloroform:methanol) to obtain the pure compound.[5]

Characterization and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of diterpenoids.

a. Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-VIS spectrophotometric detector is used.[6]

-

Column: A Phenomenex Gemini C18 octadecyl silane (B1218182) (ODS) column (5 µm, 250 × 4.6 mm) is suitable for separation.[6][7]

-

Mobile Phase: An isocratic mobile phase can be used, consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.03 M potassium dihydrogen orthophosphate adjusted to pH 3 with phosphoric acid) in a 60:40 ratio.[6][7]

-

Flow Rate: A flow rate of 0.5 mL/min is typically employed.[7]

-

Detection: The elutes are monitored at a UV wavelength of 235 nm.[7]

-

Injection Volume: A 20 µL aliquot of the sample solution is injected into the system.[6]

b. Sample Preparation:

-

Standard Solution: Accurately weigh 10 mg of the isolated pure compound, dissolve it in 10 mL of methanol, and sonicate for 5 minutes. Further dilute this stock to a working concentration (e.g., 0.1 mg/mL) with methanol and filter through a 0.2 µm syringe filter before injection.[5]

-

Plant Extract Solution: Accurately weigh 10 mg of the crude plant extract, dissolve it in 10 mL of methanol, and sonicate for 5 minutes before filtering.[5]

Visualization of Experimental Workflow

The logical flow from raw plant material to a purified, characterized compound is a critical process in natural product chemistry. The following diagram illustrates a typical workflow for the isolation and analysis of diterpenoids like this compound from Andrographis paniculata.

Biological Context and Related Research

While specific signaling pathways for this compound are not yet fully elucidated, research on its close analogues provides valuable insights. For instance, the related compound 14-deoxy-11,12-didehydroandrographolide has been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.[8][9] It has also been investigated for its potential in ameliorating glucose intolerance by activating the LKB1/AMPKα/TBC1D1/GLUT4 signaling pathway in skeletal muscle.[10] Furthermore, various analogues have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating that the andrographolide scaffold is a promising starting point for drug discovery.[11][12] These findings suggest that this compound may also exhibit interesting biological activities worthy of further investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | C20H32O5 | CID 11631693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 14-Deoxyandrographolide | CAS:4176-97-0 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 14-Deoxy-11,12-Didehydroandrographolide Ameliorates Glucose Intolerance Enhancing the LKB1/AMPK[Formula: see text]/TBC1D1/GLUT4 Signaling Pathway and Inducing GLUT4 Expression in Myotubes and Skeletal Muscle of Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 14-Deoxy-17-hydroxyandrographolide and Its Derivatives: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 14-Deoxy-17-hydroxyandrographolide, an ent-labdane diterpenoid isolated from Andrographis paniculata, and its structurally related derivatives. While specific quantitative data for the titular compound is limited in publicly available literature, this document summarizes the significant findings from in vitro studies on its closely related analogues, focusing on anticancer and anti-inflammatory activities. Detailed experimental protocols for key assays, quantitative data on cytotoxic effects against various cancer cell lines, and mechanistic insights into the underlying signaling pathways, including NF-κB and p53, are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents derived from natural products.

Introduction

Andrographis paniculata (Burm. f.) Nees, commonly known as the "King of Bitters," is a medicinal plant with a long history of use in traditional Asian medicine. Its therapeutic properties are largely attributed to a class of bioactive compounds known as diterpenoid lactones. Andrographolide (B1667393) is the most abundant and well-studied of these compounds. This compound is a naturally occurring analogue of andrographolide and serves as a key intermediate in the semi-synthesis of various derivatives with enhanced pharmacological profiles. This guide focuses on the preliminary biological evaluation of this compound and its synthetic derivatives, with a primary emphasis on their potential as anticancer and anti-inflammatory agents.

Anticancer Activity

The anticancer potential of andrographolide derivatives is a major area of investigation. Preliminary screenings have demonstrated that modifications at various positions of the andrographolide scaffold can lead to compounds with potent cytotoxic activity against a range of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of various derivatives of this compound against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| C-17 p-methoxy phenyl ester analog (8s) | A549 | Lung Carcinoma | 6.6 | [1] |

| C-17 p-methoxy phenyl ester analog (8s) | PC-3 | Prostate Carcinoma | 5.9 | [1] |

| Compound 9s (a C-17 ester derivative) | A549 | Lung Carcinoma | 3.5 | [1] |

| Compound 13b (a 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivative) | HCT-116 | Human Colon Cancer | 7.32 | |

| Compound 6e (a 19-silylether-7-acetyl-12-amino-14-deoxyandrographolide analogue) | MCF-7 | Breast Cancer | 2.93 | [2] |

| 15-p-chlorobenzylidene-14-deoxy-11,12-didehydro-3,19-dinicotinateandrographolide (11c) | - | α-glucosidase inhibition | 6 | [3] |

Note: The specific structures of compounds 8s, 9s, 13b, 6e, and 11c are detailed in the cited literature. The data highlights the potential for enhancing cytotoxic activity through structural modification of the parent compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., A549, PC-3, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mechanistic Insights: Signaling Pathways

Several studies on andrographolide and its derivatives suggest that their anticancer activity is mediated through the induction of apoptosis via a p53-dependent pathway.[4][5][6][7][8] The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. Upon activation by cellular stress, such as DNA damage induced by a cytotoxic compound, p53 can transcriptionally activate pro-apoptotic genes like Bax and down-regulate anti-apoptotic genes like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Caption: p53-Dependent Apoptotic Pathway.

Anti-inflammatory Activity

Andrographolide and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

LPS (from E. coli)

-

Test compounds

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A and 50 µL of Part B to the supernatant and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mechanistic Insights: NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as LPS or TNF-α, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators like iNOS, COX-2, and various cytokines. Andrographolide and its derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[9][10][11][12][13]

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the preliminary in vitro screening of novel compounds for anticancer activity.

Caption: In Vitro Anticancer Screening Workflow.

Conclusion and Future Directions

The preliminary biological screening of derivatives of this compound indicates significant potential for the development of novel anticancer and anti-inflammatory agents. The cytotoxic and anti-inflammatory activities appear to be mediated, at least in part, through the modulation of the p53 and NF-κB signaling pathways, respectively.

Future research should focus on:

-

The comprehensive biological screening of this compound itself to establish a baseline for structure-activity relationship studies.

-

Synthesis of a broader range of derivatives to optimize potency and selectivity.

-

In-depth mechanistic studies to fully elucidate the molecular targets of the most promising lead compounds.

-

In vivo studies to evaluate the efficacy and safety of lead compounds in relevant animal models of cancer and inflammation.

This technical guide provides a foundation for further research and development of this promising class of natural product derivatives. The presented data and protocols can aid in the rational design and evaluation of new therapeutic candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and cytotoxic activity of new 7-acetoxy-12-amino-14-deoxy andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Andrographolide Induces Apoptosis of C6 Glioma Cells via the ERK-p53-Caspase 7-PARP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Andrographolide sensitizes cancer cells to TRAIL-induced apoptosis via p53-mediated death receptor 4 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Andrographolide Enhances TRAIL-Induced Apoptosis via p53-Mediated Death Receptors Up-Regulation and Suppression of the NF-кB Pathway in Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Andrographolide enhances 5-fluorouracil-induced apoptosis via caspase-8-dependent mitochondrial pathway involving p53 participation in hepatocellular carcinoma (SMMC-7721) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Evolving Landscape of Andrographolide: A Technical Guide to the Discovery of Novel Derivatives from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid originally isolated from the plant Andrographis paniculata, has long been a subject of intense scientific scrutiny due to its broad spectrum of biological activities.[1][2][3] This versatile natural product has demonstrated anti-inflammatory, antiviral, anticancer, and other therapeutic properties, making it a promising scaffold for drug discovery.[4][5][6] However, challenges such as poor solubility and bioavailability have spurred the exploration of novel andrographolide derivatives with enhanced pharmacological profiles. This technical guide delves into the discovery of these novel derivatives from natural sources, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Newly Discovered Andrographolide Derivatives and Their Biological Activities

Recent research has unveiled a plethora of novel andrographolide derivatives with potent and specific biological activities. These discoveries have expanded the therapeutic potential of this natural product far beyond its traditional uses. The following tables summarize the quantitative data for some of the most promising recently discovered derivatives.

| Derivative Name | Natural Source/Synthesis Method | Biological Activity | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Anti-inflammatory Derivatives | ||||

| AL-2, AL-3, AL-4 | Conjugation with anti-inflammatory and anti-bacterial groups | Anti-inflammatory | Increased cell viability and inhibited nitric oxide (NO) release in LPS-induced RAW 264.7 cells. Specific IC₅₀ values not provided in the abstract. | [3] |

| Antiviral Derivatives | ||||

| ZAF-47 | Quinolinoxy-andrographolide derivative | Anti-Enterovirus A71 (EV-A71) | Potent anti-EV-A71 activity with low cytotoxicity. Specific IC₅₀/EC₅₀ values require consulting the full paper. | [7] |

| 3-nitrobenzylidene derivative 6 | Semisynthetic | Anti-HIV | Higher in vitro anti-HIV activity compared to andrographolide. | [8] |

| 2',6'-dichloro-nicotinoyl ester derivative 9 | Semisynthetic | Anti-HIV | Higher Therapeutic Index compared to andrographolide. | [8] |

| Compound 5i | Semisynthetic | Anti-HIV | TI > 51 | [9] |

| Anticancer Derivatives | ||||

| 3,19-(2-chlorobenzylidene)andrographolide (5) | Semisynthetic | Cytotoxic against various cancer cell lines | Potent growth inhibition against MCF-7 (breast) and HCT-116 (colon) cancer cells. | [10] |

| 3,19-(3-chlorobenzylidene)andrographolide (6) | Semisynthetic | Cytotoxic against various cancer cell lines | Potent growth inhibition against MCF-7 (breast) and HCT-116 (colon) cancer cells. | [10] |

| AG-4 | Semisynthetic | Pro-apoptotic in human leukemia cells | Induces apoptosis in U937 cells. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of novel andrographolide derivatives.

Isolation and Purification of Andrographolide from Andrographis paniculata

A common procedure for the isolation of the parent compound, andrographolide, is crucial before synthetic modifications can be made.

-

Extraction:

-

Air-dried and powdered leaves of Andrographis paniculata are subjected to cold maceration using a 1:1 mixture of dichloromethane (B109758) and methanol.[12]

-

The mixture is left to stand for a specified period (e.g., 48-72 hours) with occasional shaking.

-

The extract is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[12]

-

-

Purification:

-

The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol).

-

Andrographolide is then crystallized directly from the solution. Recrystallization from a solvent system like methanol-water can be performed to enhance purity.[12]

-

The purity of the isolated andrographolide is confirmed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (IR, UV, Mass Spectrometry).[12]

-

General Procedure for the Synthesis of Novel Andrographolide Derivatives

The following is a generalized workflow for the chemical modification of andrographolide. Specific reaction conditions will vary depending on the desired derivative.

Workflow for the synthesis and screening of novel andrographolide derivatives.

Cytotoxicity and Apoptosis Assays

These assays are fundamental in determining the anticancer potential of the newly synthesized derivatives.

-

MTT Assay for Cell Viability:

-

Cancer cell lines (e.g., MDA-MB-231, HepG2) are seeded in 96-well plates and allowed to adhere overnight.[13][14]

-

Cells are then treated with various concentrations of the andrographolide derivatives for a specified period (e.g., 24, 48 hours).[13][14]

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[13]

-

Following another incubation period, the formazan (B1609692) crystals formed are dissolved in a suitable solvent (e.g., DMSO or isopropanol).[10][13]

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.[10]

-

-

Annexin (B1180172) V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis:

-

Cells are treated with the test compounds as in the MTT assay.

-

After treatment, both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).

-

Cells are then resuspended in an annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[14]

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

-

-

Caspase Activity Assay:

Anti-EV-A71 Activity Assay

-

Immunofluorescence-based Phenotypic Screen:

-

RD (rhabdomyosarcoma) cells are seeded in 96-well plates.

-

Cells are infected with EV-A71 and simultaneously treated with the andrographolide derivatives.[1]

-

After incubation, cells are fixed and permeabilized.

-

The cells are then stained with an anti-EV-A71 antibody (e.g., FITC-conjugated) and a nuclear stain (e.g., DAPI).[1]

-

The percentage of infected cells is determined using a high-content imaging system.[1]

-

-

Plaque Reduction Assay:

-

Confluent cell monolayers are infected with a known titer of EV-A71.

-

The virus is allowed to adsorb, and then the cells are overlaid with a medium containing various concentrations of the test compounds and agarose.

-

After incubation to allow plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is determined.

-

Anti-HIV Activity Assay

-

TZM-bl Cell-Based Assay:

-

TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are used.[8]

-

The cells are infected with HIV-1 in the presence or absence of the andrographolide derivatives.[8]

-

After incubation, the cells are lysed, and luciferase activity is measured. A reduction in luciferase activity indicates inhibition of HIV-1 entry and replication.[8]

-

Signaling Pathways

A significant body of research has demonstrated that andrographolide and its derivatives exert many of their biological effects through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and cell survival.

NF-κB Signaling Pathway and Intervention by Andrographolide Derivatives

The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines and pathogens. This leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Andrographolide and its derivatives have been shown to inhibit this pathway at multiple points.

Modulation of the NF-κB signaling pathway by andrographolide derivatives.

Conclusion

The discovery of novel andrographolide derivatives from natural sources, coupled with innovative synthetic modifications, continues to expand the therapeutic potential of this remarkable natural product. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals working to harness the power of andrographolide and its analogs. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their efficacy in preclinical and clinical settings for a range of diseases.

References

- 1. Discovery of Novel Andrographolide Derivatives as Antiviral Inhibitors against Human Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Andrographolide Derivatives as Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Anti-Enterovirus A71 Compounds Discovered by Repositioning Antivirals from the Open-Source MMV Pandemic Response Box - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a novel EV-A71 monoclonal antibody for monitoring vaccine potency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Andrographolide Compounds: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide (B1667393), a labdane (B1241275) diterpenoid and the principal bioactive component of Andrographis paniculata, has garnered significant scientific interest for its broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and immunomodulatory effects. This technical guide delineates the fundamental mechanisms of action of andrographolide, focusing on its molecular interactions and modulation of key signaling pathways. Through a comprehensive review of preclinical and clinical studies, this document aims to provide a detailed understanding for researchers and professionals in drug development.

Introduction

Andrographolide's therapeutic potential stems from its ability to interact with a multitude of cellular targets, thereby influencing various physiological and pathological processes. Its chemical structure, characterized by a γ-lactone ring, is crucial for its biological activity, particularly its covalent interactions with target proteins. This guide will explore the core pathways through which andrographolide exerts its effects, with a focus on its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Mechanisms

The most well-characterized mechanism of andrographolide is its potent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.

Inhibition of NF-κB Signaling

Andrographolide covalently modifies the p50 subunit of the NF-κB complex, preventing its DNA binding and subsequent transcription of pro-inflammatory genes. This modification occurs through a Michael addition reaction between the α,β-unsaturated lactone of andrographolide and cysteine residues on target proteins. Specifically, andrographolide has been shown to target Cys62 of p50.

Furthermore, andrographolide can inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory IκBα protein. By preventing IκBα degradation, andrographolide ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

Activation of Nrf2 Pathway

Andrographolide is also a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. It reacts with cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Andrographolide-mediated activation of the Nrf2 antioxidant pathway.

Anti-cancer Mechanisms

Andrographolide exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

Cell Cycle Arrest

Andrographolide has been demonstrated to induce cell cycle arrest at the G1/S and G2/M phases in various cancer cell lines. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. For instance, andrographolide can upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and downregulate the expression of cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (e.g., CDK4, CDK2).

Induction of Apoptosis

Andrographolide triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Andrographolide can induce mitochondrial dysfunction by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.

-

Extrinsic Pathway: Andrographolide can upregulate the expression of death receptors like Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors, sensitizing cancer cells to apoptosis.

Caption: Andrographolide's induction of apoptosis via intrinsic and extrinsic pathways.

Quantitative Data Summary

| Pathway/Process | Target Molecule | Effect of Andrographolide | Cell Line/Model | IC50/EC50 | Reference |

| Inflammation | NF-κB (p50) | Covalent modification, inhibition of DNA binding | Macrophages | ~5-10 µM | |

| IKK | Inhibition of kinase activity | Various | ~10-20 µM | ||

| Nrf2 | Activation, nuclear translocation | Various | ~2.5-5 µM | ||

| Cancer | Cyclin D1/CDK4 | Downregulation | Colon cancer cells | ~10-50 µM | |

| Bax/Bcl-2 Ratio | Increase | Leukemia cells | ~5-15 µM | ||

| Caspase-3 | Activation | Breast cancer cells | ~10-30 µM |

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

Objective: To determine the effect of andrographolide on the DNA-binding activity of NF-κB.

Methodology:

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells (e.g., RAW 264.7 macrophages) stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of andrographolide.

-

Probe Labeling: An oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in the presence of andrographolide indicates inhibition of NF-κB binding.

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

Western Blot Analysis for Nrf2 Activation

Objective: To assess the effect of andrographolide on the nuclear translocation of Nrf2.

Methodology:

-

Cell Treatment and Fractionation: Cells are treated with andrographolide for various time points. Cytoplasmic and nuclear fractions are then separated using a commercial kit.

-

Protein Quantification: Protein concentration in each fraction is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each fraction are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Nrf2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the Nrf2 band intensity in the nuclear fraction indicates activation. Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

Conclusion

Andrographolide exhibits a multi-targeted mechanism of action, with its primary effects mediated through the covalent modification of key signaling proteins. Its ability to concurrently inhibit pro-inflammatory pathways like NF-κB and activate cytoprotective pathways such as Nrf2 underscores its therapeutic potential for a wide range of diseases. The induction of cell cycle arrest and apoptosis in cancer cells further highlights its promise in oncology. Future research should focus on the clinical translation of these findings and the development of andrographolide analogs with improved pharmacokinetic and pharmacodynamic profiles.

Methodological & Application

Application Notes & Protocols for Quantification of 14-Deoxy-17-hydroxyandrographolide via HPLC

Introduction

14-Deoxy-17-hydroxyandrographolide is a labdane (B1241275) diterpenoid found in Andrographis paniculata. As with other andrographolides, there is growing interest in its pharmacological properties, necessitating reliable analytical methods for its quantification in various matrices, including plant extracts, formulations, and biological samples. HPLC coupled with UV detection is a robust and widely used technique for the analysis of these compounds.

This document outlines a recommended HPLC protocol, including sample preparation, chromatographic conditions, and validation parameters, derived from successful methods for quantifying andrographolide (B1667393) and its analogues.

Proposed HPLC Method

This proposed method is based on common parameters found in the analysis of andrographolides and is expected to provide a good starting point for method development and validation for this compound.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is the standard choice for separating andrographolides. A common specification is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically effective. To improve peak shape and resolution, a small amount of acid, such as formic acid or phosphoric acid, can be added to the aqueous phase.

-

Proposed Isocratic Mobile Phase: Acetonitrile:Water (40:60, v/v)

-

Proposed Gradient Mobile Phase: Start with a lower concentration of organic solvent (e.g., 30% acetonitrile) and gradually increase to a higher concentration (e.g., 70% acetonitrile) over 20-30 minutes.

-

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Maintaining a constant column temperature, for instance, at 25°C or 30°C, is crucial for reproducible results.

-

Detection: UV detection at a wavelength between 205 nm and 230 nm is suitable for andrographolides. A photodiode array (PDA) detector is recommended to assess peak purity.

Experimental Protocols

Below are detailed protocols for sample preparation and analysis.

1. Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in HPLC-grade methanol or acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

2. Sample Preparation (from Plant Material):

-

Dry the plant material (Andrographis paniculata) at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried material into a fine powder.

-

Accurately weigh about 1 gram of the powdered sample into a flask.

-

Add a suitable volume of extraction solvent (e.g., 50 mL of methanol).

-

Extract the sample using ultrasonication for 30-60 minutes or by reflux extraction.

-

Allow the extract to cool and then filter it through a 0.45 µm syringe filter into an HPLC vial.

-

If the concentration of the analyte is expected to be high, the sample may need to be diluted with the mobile phase before injection.

3. HPLC Analysis Workflow:

Caption: HPLC analysis workflow for this compound.

4. Method Validation:

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations and assessing the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

-

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quantitative Data for Andrographolide Analogues

The following table summarizes typical validation parameters from published HPLC methods for the quantification of andrographolide and its analogues. These values can serve as a benchmark for the development and validation of a method for this compound.

| Parameter | Andrographolide | 14-Deoxy-11,12-didehydroandrographolide | Neoandrographolide | 14-Deoxyandrographolide |

| Linearity Range (µg/mL) | 5 - 100 | 12.5 - 200[1] | 5 - 100 | 5 - 100 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999[1] | > 0.999 | > 0.999 |

| LOD (µg/mL) | ~0.1 | 0.864[1] | ~0.2 | ~0.15 |

| LOQ (µg/mL) | ~0.3 | 2.617[1] | ~0.6 | ~0.5 |

| Recovery (%) | 98 - 102 | 97 - 103 | 98 - 103 | 97 - 102 |

| Precision (RSD %) | < 2 | < 2[1] | < 2 | < 2 |

Signaling Pathways and Logical Relationships

The quantification of this compound is a critical step in various research and development phases. The logical relationship from initial research to quality control is depicted in the following diagram.

Caption: Role of quantification in the drug development pipeline.

Conclusion

The proposed HPLC method provides a solid foundation for the quantification of this compound. Researchers should perform a thorough method development and validation to ensure the method is suitable for its intended purpose. The provided protocols and data for analogous compounds will be valuable in this process. The successful implementation of a robust analytical method is essential for the continued research and potential therapeutic application of this compound.

References

Application Notes and Protocols for LC-MS/MS Analysis of Andrographolide and its Metabolites in Plasma

FOR IMMEDIATE RELEASE

A Sensitive and Robust LC-MS/MS Method for the Quantitative Analysis of Andrographolide (B1667393) and its Metabolites in Plasma

Audience: Researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic profiling of andrographolide.

Introduction

Andrographolide, a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, is a compound of significant interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the sensitive and selective quantification of andrographolide and its primary metabolites in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for the analysis of andrographolide and its metabolites in plasma is depicted below.

References

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 14-Deoxy-17-hydroxyandrographolide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, and its derivatives have garnered significant attention in oncology research due to their potent anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of 14-deoxy-17-hydroxyandrographolide derivatives and the evaluation of their anticancer activities. The protocols cover synthetic procedures, cytotoxicity assessment against common cancer cell lines, and mechanistic studies focusing on key signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the compounds' mechanisms of action.

Introduction

Andrographolide and its semi-synthetic derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] Modifications of the andrographolide scaffold, particularly at the C-14 and C-17 positions, have been explored to enhance potency and selectivity against cancer cells. The this compound backbone represents a promising pharmacophore for the development of novel anticancer agents. These derivatives have been shown to inhibit the proliferation of various cancer cell lines, including lung, prostate, breast, and colon cancers.[2] Their mechanism of action often involves the modulation of critical cellular signaling pathways that regulate cell growth, survival, and apoptosis.[1]

Data Presentation

The anticancer activity of synthesized this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize the cytotoxic activities of representative derivatives.

Table 1: Anticancer Activity of C-17 Ester Derivatives of 14-Deoxy-11,12-didehydroandrographolide (B31429)

| Compound | Modification | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference |

| 8s | C-17 p-methoxy phenyl ester | 6.6 | 5.9 | >20 | >20 | [2] |

| 9s | C-17 p-methoxy phenyl ester (deprotected) | 3.5 | >20 | 14.6 | >20 | [2] |

| 8u | C-17 phenylacetyl ester | - | - | - | - | [2] |

| 8w | C-17 aliphatic ester | - | - | - | - | [2] |

| 8x | C-17 aliphatic ester | - | - | - | - | [2] |

| 8y | C-17 aliphatic ester | - | - | - | - | [2] |

Note: "-" indicates data not explicitly provided in the cited source.

Table 2: Anticancer Activity of Other 14-Deoxyandrographolide Derivatives

| Compound | Modification | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |

| 13b | 1,2-didehydro-7-hydroxy-3-ox | 7.32 | - | [3] |

| 9d | 19-oic acid derivative | 1.18 | - | [4] |

| 9b | 19-oic acid derivative | - | 6.28 | [4] |

| 6e | 19-silylether-7-acetyl-12-amino | - | 2.93 | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general multi-step synthesis starting from andrographolide.

Step 1: Preparation of 14-Deoxy-11,12-didehydroandrographolide (2) [1]

-

To a solution of andrographolide (1) in pyridine, add activated aluminum oxide (Al₂O₃).

-

Reflux the reaction mixture for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the Al₂O₃.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., ethyl acetate/hexane) to afford 14-deoxy-11,12-didehydroandrographolide (2).

Step 2: Epoxidation of the Exocyclic Double Bond (Compound 3) [1]

-

Dissolve compound 2 in dichloromethane (B109758) (DCM).

-

Add m-chloroperbenzoic acid (m-CPBA) portion-wise at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 8-epoxy-14-deoxy-11,12-didehydroandrographolide (3).

Step 3: Epoxide Ring Opening to form this compound Intermediate (4) [1]

-

Dissolve the epoxy derivative (3) in DCM.

-

Add a catalytic amount of sulfuric acid (H₂SO₄) at room temperature.

-

Stir the reaction mixture and monitor by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the this compound intermediate (4).

Step 4: Derivatization at the C-17 Hydroxyl Group (e.g., Esterification) [1]

-

To a solution of the this compound intermediate (4), the desired carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in DCM, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired C-17 ester derivative.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, PC-3, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by the derivatives.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized derivatives at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Cell Cycle Analysis

This protocol is for determining the effect of the derivatives on the cell cycle progression.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized derivatives at their IC50 concentrations for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Andrographolide and its derivatives have been reported to exert their anticancer effects by modulating several key signaling pathways.

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Caption: Modulation of MAPK signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of this compound derivatives.

Caption: General experimental workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing 14-Deoxy-17-hydroxyandrographolide Efficacy in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-cancer efficacy of 14-Deoxy-17-hydroxyandrographolide, a derivative of andrographolide (B1667393), using the human breast adenocarcinoma cell line MCF-7 and the human colorectal carcinoma cell line HCT-116. The protocols outlined below detail standard assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Introduction

This compound is an ent-labdane diterpenoid compound isolated from Andrographis paniculata.[1][2] Andrographolide and its derivatives have demonstrated a range of biological activities, including anti-cancer properties.[3][4][5][6] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4][7][8][9][10][11] While specific data for this compound is emerging, the study of related 14-deoxy-andrographolide derivatives provides a strong rationale for investigating its efficacy in cancer models such as MCF-7 and HCT-116. Research on analogous compounds suggests that HCT-116 cells may exhibit greater sensitivity to these derivatives than MCF-7 cells.[3][9]

Data Presentation: Efficacy of Andrographolide Derivatives

Quantitative data for this compound is not extensively available in public literature. The following tables summarize the cytotoxic effects of closely related andrographolide derivatives on MCF-7 and HCT-116 cell lines to provide a comparative baseline.

Table 1: Cytotoxicity of Andrographolide Derivatives against HCT-116 Cells

| Compound | IC50 (µM) | Exposure Time | Assay | Reference |

| 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide (Compound 13b) | 7.32 | Not Specified | Not Specified | [3][9] |

| Andrographolide | Dose-dependent | 24, 48, 72h | MTT | [7][8] |

Table 2: Cytotoxicity of Andrographolide Derivatives against MCF-7 Cells

| Compound | IC50 (µM) | Exposure Time | Assay | Reference |

| Andrographolide | 61.11 | 24h | MTT | [5] |